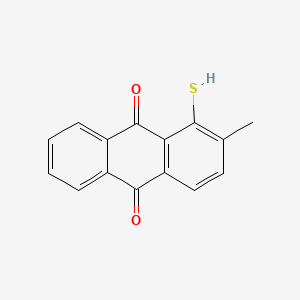

1-Mercapto-2-methylanthra-9,10-quinone

Description

1-Mercapto-2-methylanthra-9,10-quinone (CAS: Not explicitly provided; structurally related to 6268-09-3 for its hydroxy analogue) is an anthraquinone derivative featuring a thiol (-SH) group at position 1 and a methyl (-CH₃) group at position 2. Anthraquinones are aromatic diketones with a planar tricyclic structure, known for their redox activity, chromophoric properties, and biological relevance. The mercapto substituent enhances nucleophilicity and metal-binding capacity, distinguishing it from hydroxyl- or amino-substituted analogues.

Properties

CAS No. |

6940-35-8 |

|---|---|

Molecular Formula |

C15H10O2S |

Molecular Weight |

254.31 g/mol |

IUPAC Name |

2-methyl-1-sulfanylanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O2S/c1-8-6-7-11-12(15(8)18)14(17)10-5-3-2-4-9(10)13(11)16/h2-7,18H,1H3 |

InChI Key |

YFKIFFTWFZTQCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Mercapto-2-methylanthra-9,10-quinone typically involves the introduction of the mercapto and methyl groups onto the anthraquinone core. One common method is the Friedel-Crafts alkylation of anthraquinone with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting 2-methylanthraquinone is then subjected to thiolation using thiourea or hydrogen sulfide under acidic conditions to introduce the mercapto group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-Mercapto-2-methylanthra-9,10-quinone undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinone core can be reduced to the corresponding hydroquinone.

Substitution: The methyl and mercapto groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated anthraquinone derivatives.

Scientific Research Applications

1-Mercapto-2-methylanthra-9,10-quinone has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer treatment.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-Mercapto-2-methylanthra-9,10-quinone involves its interaction with various molecular targets. In biological systems, it can interact with cellular proteins and enzymes, leading to the inhibition of key pathways involved in cell proliferation and survival. For example, its quinone core can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells. Additionally, the mercapto group can form covalent bonds with thiol-containing proteins, further disrupting cellular functions.

Comparison with Similar Compounds

Key Compounds:

1-Hydroxy-2-methylanthra-9,10-quinone (CAS: 6268-09-3) Substituents: Hydroxyl (-OH) at position 1, methyl (-CH₃) at position 2. Properties: Higher polarity due to -OH, influencing solubility in polar solvents. Demonstrated antimicrobial activity in Streptomyces spp. extracts . Safety: Classified with UN GHS hazard codes for inhalation risks .

Anthracene-9,10-quinone Substituents: No substituents; basic anthraquinone scaffold. Properties: Lower solubility in aqueous media; serves as a metabolic intermediate in polycyclic aromatic hydrocarbon (PAH) degradation by fungi .

1-Hydroxyanthra-9,10-quinone Substituents: Hydroxyl (-OH) at position 1. Properties: Used in coordination chemistry (e.g., ruthenium complexes) due to its planar structure and redox activity .

Phenanthrene-9,10-quinone Structure: Phenanthrene-based quinone. Metabolism: Undergoes reduction to catechol derivatives followed by phase II conjugation in HepG2 cells, a detoxification pathway .

Comparative Analysis:

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.